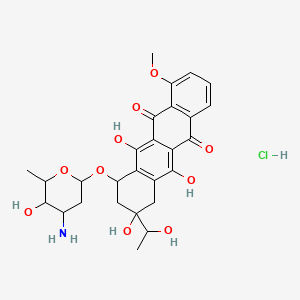
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride, also known as Dihydrodaunomycin hydrochloride, is a broad-spectrum antibiotic belonging to the tetracycline class. It is known for its potent antimicrobial activity against a wide range of bacterial species. This compound has been extensively studied for its potential therapeutic applications, particularly in combating bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves several steps, starting from the basic tetracycline structure. The process includes the introduction of various functional groups to enhance its antimicrobial properties. The key steps involve:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the tetracycline backbone.
Amination: Addition of amino groups to increase the compound’s ability to bind to bacterial ribosomes.
Methoxylation: Incorporation of methoxy groups to improve the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified bacterial strains. These strains are engineered to produce the desired antibiotic through a series of biosynthetic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the antibiotic’s efficacy.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often studied for their potential to overcome bacterial resistance .
Aplicaciones Científicas De Investigación
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of tetracycline antibiotics.
Biology: Employed in research on bacterial ribosome binding and inhibition mechanisms.
Medicine: Investigated for its potential to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Mecanismo De Acción
The mechanism of action of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The compound targets the 30S subunit of the ribosome, interfering with the translation process. This action is similar to other tetracycline antibiotics, but the specific modifications in this compound enhance its binding affinity and spectrum of activity .
Comparación Con Compuestos Similares
Tetracycline: A broad-spectrum antibiotic with a similar mechanism of action but a different spectrum of activity.
Doxycycline: Another tetracycline antibiotic with improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and treat infections in hard-to-reach areas.
Uniqueness: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride stands out due to its specific modifications that enhance its antimicrobial activity and stability. The addition of hydroxyl, amino, and methoxy groups provides it with a broader spectrum of activity and improved pharmacokinetic properties compared to other tetracycline antibiotics .
Propiedades
Número CAS |
28008-53-9 |
|---|---|
Fórmula molecular |
C27H32ClNO10 |
Peso molecular |
566.0 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,11-,14-,16-,17-,22+,27-;/m0./s1 |
Clave InChI |
LQLMJJJLWJUAMM-VSTLEVLBSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
73068-98-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
28008-55-1 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydrodaunomycin hydrochloride; Antibiotic RP 20798; RP 20798; RP-20798; RP20798; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















